![molecular formula C12H21BO2S B3314067 (5-Octylthiophen-2-yl)boronic acid CAS No. 949933-17-9](/img/structure/B3314067.png)
(5-Octylthiophen-2-yl)boronic acid
Overview
Description
“(5-Octylthiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 949933-17-9 . It has a molecular weight of 240.17 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H21BO2S/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10,14-15H,2-8H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Mechanism of Action
Target of Action
The primary target of 5-n-Octylthiophene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a part of the broader organoboron chemistry . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 5-n-Octylthiophene-2-boronic acid is influenced by various environmental factors. For instance, the compound is generally environmentally benign, contributing to its wide application in the Suzuki–Miyaura coupling reaction . Additionally, the compound is relatively stable, which is crucial for its effectiveness in the reaction .
Advantages and Limitations for Lab Experiments
One of the advantages of (5-Octylthiophen-2-yl)boronic acid is its versatility. It can be used in various scientific research applications, as mentioned above. Another advantage is its ease of synthesis. This compound can be synthesized through a two-step process using commercially available reagents.
One limitation of this compound is its stability. It is sensitive to air and moisture, which can lead to degradation. Another limitation is its solubility. This compound is only sparingly soluble in common organic solvents, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of (5-Octylthiophen-2-yl)boronic acid in scientific research. One direction is the development of new conjugated polymers for use in organic electronics. Another direction is the synthesis of new MOFs for use in gas storage and separation. In biochemistry, future directions include the development of new glucose sensors and the use of this compound in other biomolecule detection methods. Overall, the unique properties of this compound make it a promising tool for future scientific research.
Scientific Research Applications
(5-Octylthiophen-2-yl)boronic acid has been used in various scientific research applications, including organic electronics, materials science, and biochemistry. In the field of organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers. These polymers have shown potential in applications such as solar cells, light-emitting diodes, and transistors.
In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have shown potential in applications such as gas storage, separation, and catalysis.
In biochemistry, this compound has been used as a tool for the detection and quantification of glucose in biological samples. This is achieved through the reaction of this compound with glucose, which results in a change in fluorescence intensity. This method has shown potential in applications such as diabetes monitoring and glucose sensing.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
(5-octylthiophen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2S/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10,14-15H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNKBCSQISSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CCCCCCCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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